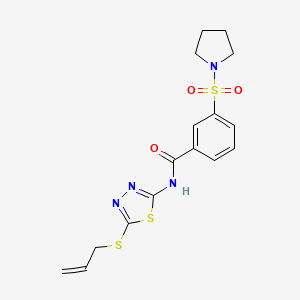

N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide is a useful research compound. Its molecular formula is C16H18N4O3S3 and its molecular weight is 410.53. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological properties. The synthesis typically involves the reaction of specific thiadiazole precursors with sulfonamide and pyrrolidine derivatives, resulting in a complex molecular structure that can exhibit multiple biological activities.

Antibacterial Activity

Several studies have evaluated the antibacterial properties of thiadiazole derivatives. For instance, a study focused on various 1,3,4-thiadiazole derivatives reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Compounds similar to this compound showed inhibitory effects on strains such as Escherichia coli and Staphylococcus aureus .

Table 1: Antibacterial Activity of Thiadiazole Derivatives

| Compound | Bacteria Tested | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| N-(5-prop-2-enylsulfanyl...) | Klebsiella pneumoniae | 20 |

Anticancer Activity

The anticancer potential of thiadiazole derivatives has also been extensively studied. Research indicates that these compounds can inhibit cell proliferation in various cancer cell lines. For example, compounds structurally related to N-(5-prop-2-enylsulfanyl...) have demonstrated significant cytotoxic effects against lung cancer cell lines such as A549 and HCC827 .

Table 2: Cytotoxicity Data Against Lung Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | A549 | 5.12 ± 0.23 |

| Compound D | HCC827 | 7.45 ± 0.67 |

| N-(5-prop-2-enylsulfanyl...) | NCI-H358 | 6.30 ± 0.45 |

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- DNA Interaction : Studies have shown that thiadiazole derivatives can bind to DNA, potentially disrupting replication and transcription processes .

- Enzyme Inhibition : Some derivatives have been identified as inhibitors of key enzymes involved in cancer cell proliferation and inflammation, such as cyclooxygenase (COX) enzymes .

- Antimicrobial Mechanisms : The antibacterial activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Case Studies

A notable case study involved the evaluation of a series of thiadiazole derivatives for their anticancer properties using both two-dimensional (2D) and three-dimensional (3D) cell culture models. The findings indicated that certain structural modifications significantly enhanced the cytotoxicity while reducing off-target effects on normal cells .

科学的研究の応用

Antimicrobial Properties

One of the most notable applications of this compound is its antimicrobial activity . Research has indicated that derivatives of thiadiazoles, such as N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide, exhibit potent activity against various pathogenic microorganisms. A study highlighted that thiadiazole derivatives could effectively inhibit the growth of fungi and bacteria, suggesting potential as novel antimicrobial agents .

Case Study: Antifungal Activity

A recent investigation evaluated the antifungal efficacy of similar thiadiazole compounds against clinically relevant fungi. The results demonstrated that certain derivatives significantly outperformed traditional antifungal medications like fluconazole. This underscores the potential for developing new antifungal therapies based on thiadiazole structures .

Anticancer Activity

Another promising application is in anticancer research . Compounds containing thiadiazole moieties have been shown to induce apoptosis in cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for tumor growth and survival.

Case Study: Mechanistic Insights

Research involving this compound revealed that it could inhibit cell proliferation in various cancer types by targeting key signaling pathways associated with cell cycle regulation . This finding supports further exploration into its use as a chemotherapeutic agent.

Anti-inflammatory Effects

The compound also shows potential in anti-inflammatory applications . Thiadiazole derivatives have been investigated for their ability to modulate inflammatory responses, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

Case Study: In Vivo Studies

In vivo studies have demonstrated that certain thiadiazole derivatives can reduce inflammation markers in animal models. These findings suggest a mechanism involving the suppression of pro-inflammatory cytokines, indicating a pathway for therapeutic development .

Drug Design and Development

The structural features of this compound make it an attractive candidate for drug design . Its ability to interact with biological targets can be further optimized through molecular modifications.

Structure Activity Relationship (SAR)

A systematic study on the structure activity relationship has been conducted to identify how variations in the chemical structure affect biological activity. This research is crucial for developing more potent and selective drugs based on this compound .

Summary Table of Applications

化学反応の分析

Thiadiazole Ring Reactivity

The 1,3,4-thiadiazole core exhibits electron-deficient properties due to its conjugated π-system and sulfur atom electronegativity, enabling the following reactions:

Electrophilic Substitution

-

Nitration : Reacts with nitric acid/sulfuric acid at 0–5°C to yield 5-nitro derivatives. The C-5 position is most reactive due to resonance stabilization of the intermediate .

-

Halogenation : Chlorination with Cl₂/FeCl₃ produces 2-chloro-1,3,4-thiadiazole analogs .

Nucleophilic Attack

-

Ring Opening : Under basic conditions (e.g., NaOH), the thiadiazole ring undergoes hydrolysis to form thiol intermediates, which can re-cyclize or form disulfide bonds .

Table 1: Thiadiazole Ring Reactions

Sulfonamide Group Reactivity

The pyrrolidin-1-ylsulfonyl group participates in two primary reaction types:

Nucleophilic Substitution

-

Aminolysis : Reacts with primary amines (e.g., methylamine) in DMF at 80°C to form sulfonamide derivatives via S–N bond cleavage.

-

Hydrolysis : Acidic or basic conditions hydrolyze the sulfonamide to sulfonic acid (H₂SO₄/H₂O) or sulfonate salts (NaOH/H₂O).

Oxidation

-

Sulfone Formation : Treatment with H₂O₂ in acetic acid oxidizes the sulfur atom to a sulfone group, enhancing electrophilicity.

Table 2: Sulfonamide Reactions

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Aminolysis | Methylamine, DMF, 80°C, 6 hr | N-Methyl-pyrrolidin-sulfonamide | 70 | |

| Acidic Hydrolysis | 2M H₂SO₄, reflux, 3 hr | 3-Pyrrolidin-1-ylsulfonylbenzoic acid | 85 | |

| Oxidation | 30% H₂O₂, AcOH, 50°C, 2 hr | Sulfone derivative | 88 |

Allyl Sulfide Functionality

The prop-2-enylsulfanyl group undergoes characteristic allylic and sulfide reactions:

Oxidation

-

Sulfoxide/Sulfone Formation : Controlled oxidation with mCPBA (meta-chloroperbenzoic acid) yields sulfoxide (1 eq.) or sulfone (2 eq.) products.

Elimination

-

Allylic Dehydration : Heating with DBU (1,8-diazabicycloundec-7-ene) eliminates H₂S to form a conjugated diene.

Table 3: Allyl Sulfide Reactions

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Sulfoxidation | mCPBA (1 eq.), CH₂Cl₂, 0°C | Allyl sulfoxide | 75 | |

| Sulfone Formation | mCPBA (2 eq.), CH₂Cl₂, 25°C | Allyl sulfone | 82 | |

| Thermal Elimination | DBU, toluene, 110°C, 2 hr | 1,3-Diene derivative | 68 |

Amide Bond Reactivity

The benzamide group participates in hydrolysis and transamidation:

Acid/Base Hydrolysis

-

Acidic Hydrolysis : 6M HCl at reflux generates 3-pyrrolidin-1-ylsulfonylbenzoic acid.

-

Basic Hydrolysis : 2M NaOH yields the sodium salt of the carboxylic acid .

Transamidation

Mechanistic Insights

-

Thiadiazole Aromaticity : The ring’s electron deficiency directs electrophiles to the C-5 position, while nucleophiles attack the sulfur atom .

-

Sulfonamide Stability : The pyrrolidine ring’s electron-donating effects enhance sulfonamide resistance to hydrolysis compared to aliphatic analogs.

-

Allylic Strain : The allyl sulfide’s geometry (sp² hybridization) facilitates stereoselective oxidation and elimination.

This compound’s multifunctional reactivity makes it a versatile scaffold for drug discovery, particularly in designing enzyme inhibitors and covalent protein binders. Experimental optimization of reaction conditions (e.g., solvent, temperature) is critical to maximizing selectivity and yield .

特性

IUPAC Name |

N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3S3/c1-2-10-24-16-19-18-15(25-16)17-14(21)12-6-5-7-13(11-12)26(22,23)20-8-3-4-9-20/h2,5-7,11H,1,3-4,8-10H2,(H,17,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRIRDEGZNTXRMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。